molecular formula C14H10N5NaO7S B1193821 Tetrazine-Sulfo-NHS Ester

Tetrazine-Sulfo-NHS Ester

Cat. No.: B1193821
M. Wt: 415.31
InChI Key: UCIIBAYVKAMDGO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrazine-Sulfo-NHS ester is a water-soluble NHS activated tetrazine derivative. This reagent was found to have the fastest kinetics for bioorthogonal reaction with trans-cyclooctene (TCO) as the dienophile. It can be used for simple and efficient labeling of antibodies, proteins and any other primary amine-containing macromolecules with the tetrazine moiety in 100% aqueous solution.

Properties

Molecular Formula

C14H10N5NaO7S

Molecular Weight

415.31

IUPAC Name

sodium;2,5-dioxo-1-[2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetyl]oxypyrrolidine-3-sulfonate

InChI

InChI=1S/C14H11N5O7S.Na/c20-11-6-10(27(23,24)25)14(22)19(11)26-12(21)5-8-1-3-9(4-2-8)13-17-15-7-16-18-13;/h1-4,7,10H,5-6H2,(H,23,24,25);/q;+1/p-1

InChI Key

UCIIBAYVKAMDGO-UHFFFAOYSA-M

SMILES

C1C(C(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3)S(=O)(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tetrazine-Sulfo-NHS ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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